(3-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate
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Overview
Description
“(3-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate” is a chemical compound with the empirical formula C16H15BrF3IO3S . It has a molecular weight of 551.16 . The compound is typically available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string [O-]S(=O)(=O)C(F)(F)F.Cc1cc©c([I+]c2cccc(Br)c2)c©c1 . This string represents the connectivity and arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder with a carbon content of 33.0-36.8% . It has a molecular weight of 551.16 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Benzyne Formation Precursor
(Phenyl)[o-(trimethylsilyl)phenyl]iodonium triflate is used as a precursor for the efficient formation of benzyne under mild and neutral conditions. It provides adducts with typical trapping agents, such as furan and anthracene, indicating its utility in synthetic chemistry (Kitamura & Yamane, 1995).
Surface Patterning
In the realm of materials science, (4-nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate is used for patterning surfaces. A gold surface immersed in an aprotic iodonium salt solution containing this compound can be patterned using blue light irradiation through a mask. This method allows for the creation of strongly bonded patterns with variable substituents on the aryl ring, beneficial for materials engineering and design (Médard et al., 2018).
Photopolymerization Initiator
Diphenyliodonium salts, functioning as electron-transfer photosensitizers, are used in the photopolymerization of acrylates. They are effective radical initiators in this process when exposed to UV-blue light irradiation, showing potential in polymer science and photopolymerization applications (Kabatc, Ortyl, & Kostrzewska, 2017).
Synthesis of Aryl(cyano)iodonium Triflates
Aryl(cyano)iodonium triflates, including those with phenyl groups, are synthesized from aryliodides. These compounds are useful in various chemical reactions, including the formation of iodonium salts with acetylenes and aromatic compounds. Their preparation demonstrates the versatility of iodonium triflates in synthetic organic chemistry (Zhdankin, Scheuller, & Stang, 1993).
Safety and Hazards
“(3-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate” is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is hazardous to the respiratory system . The compound is non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .
Properties
IUPAC Name |
(3-bromophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrI.CHF3O3S/c1-10-7-11(2)15(12(3)8-10)17-14-6-4-5-13(16)9-14;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQFCDQRJRJUAN-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=CC(=C2)Br)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrF3IO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659306 |
Source
|
Record name | (3-Bromophenyl)(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203709-76-5 |
Source
|
Record name | (3-Bromophenyl)(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Bromophenyl)(mesityl)iodonium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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